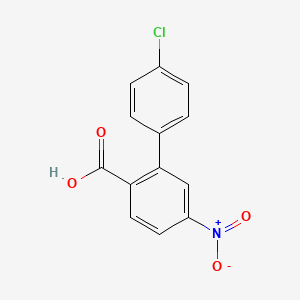
3-(2,4-Difluorophenyl)-5-nitrobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Difluorophenyl)-5-nitrobenzoic acid (DFNB) is an organic compound with a molecular formula of C7H4F2NO3 and a molecular weight of 191.11 g/mol. It is a colorless crystalline solid with a melting point of 95°C. DFNB is a compound of great interest due to its unique properties and potential applications in various fields. It has been used in the synthesis of various organic compounds, as well as in the development of drugs and materials.
Applications De Recherche Scientifique
3-(2,4-Difluorophenyl)-5-nitrobenzoic acid, 95% has been studied extensively as a potential drug candidate. It has been found to have anti-inflammatory, anti-microbial, and anti-cancer properties. It has also been used in the development of new materials, such as polymers and nanomaterials. In addition, 3-(2,4-Difluorophenyl)-5-nitrobenzoic acid, 95% has been used in the synthesis of other organic compounds, such as dyes and pigments.
Mécanisme D'action
3-(2,4-Difluorophenyl)-5-nitrobenzoic acid, 95% is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the synthesis of prostaglandins, which are important mediators of inflammation. By blocking the activity of the enzyme, 3-(2,4-Difluorophenyl)-5-nitrobenzoic acid, 95% is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
3-(2,4-Difluorophenyl)-5-nitrobenzoic acid, 95% has been shown to have anti-inflammatory and anti-microbial effects in animal models. It has also been found to inhibit the growth of certain types of cancer cells in vitro. In addition, 3-(2,4-Difluorophenyl)-5-nitrobenzoic acid, 95% has been found to have antioxidant and anti-apoptotic effects, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,4-Difluorophenyl)-5-nitrobenzoic acid, 95% is a relatively inexpensive compound and is readily available. It is also relatively stable and can be stored at room temperature. However, it is a highly toxic compound and must be handled with care. In addition, the compound is not water soluble and must be dissolved in a suitable solvent before use.
Orientations Futures
3-(2,4-Difluorophenyl)-5-nitrobenzoic acid, 95% has potential applications in the development of new drugs and materials. Further research is needed to better understand the mechanisms of action of 3-(2,4-Difluorophenyl)-5-nitrobenzoic acid, 95% and to identify new potential uses. Additionally, further research is needed to better understand the safety and efficacy of 3-(2,4-Difluorophenyl)-5-nitrobenzoic acid, 95% in humans. Finally, research is needed to develop more efficient and cost-effective methods of synthesis.
Méthodes De Synthèse
3-(2,4-Difluorophenyl)-5-nitrobenzoic acid, 95% can be synthesized from the reaction of 2,4-difluorobenzoic acid and nitric acid. The reaction is carried out in an aqueous solution of nitric acid at a temperature of about 150°C. The reaction produces a mixture of nitrobenzoic acid, 2,4-difluorobenzoic acid, and 2,4-difluoronitrobenzoic acid. The 2,4-difluoronitrobenzoic acid is then separated from the mixture and purified by recrystallization.
Propriétés
IUPAC Name |
3-(2,4-difluorophenyl)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO4/c14-9-1-2-11(12(15)6-9)7-3-8(13(17)18)5-10(4-7)16(19)20/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQTVAHMMWCNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689602 |
Source


|
| Record name | 2',4'-Difluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261981-22-9 |
Source


|
| Record name | 2',4'-Difluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














